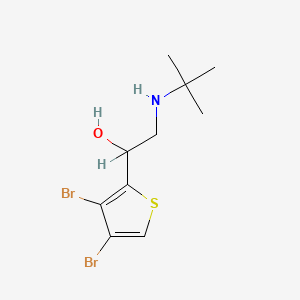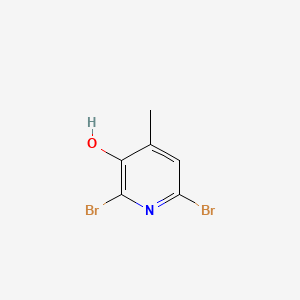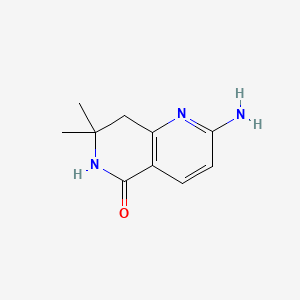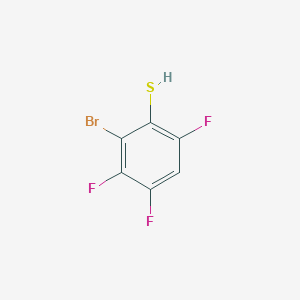
2-Bromo-3,4,6-trifluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,4,6-trifluorobenzenethiol is an organofluorine compound characterized by the presence of bromine and trifluoromethyl groups on a benzene ring, along with a thiol group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Thiolation: The compound can be synthesized through the halogenation of 2,3,4,6-trifluorobenzenethiol followed by bromination. This involves the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent.
Direct Synthesis: Another method involves the direct reaction of 2-bromobenzotrifluoride with sulfur to introduce the thiol group.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and thiolation reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized to achieve the desired product.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions are less common but can involve the reduction of the bromine atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Using nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Disulfides: Formed by the oxidation of the thiol group.
Sulfonic Acids: Formed by further oxidation of disulfides.
Substitution Products: Various nucleophiles can replace the bromine atom, leading to a range of substituted products.
Applications De Recherche Scientifique
2-Bromo-3,4,6-trifluorobenzenethiol is utilized in various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Bromo-3,4,6-trifluorobenzenethiol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved are determined by the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-Bromo-3,4,5,6-tetrafluorobenzenethiol: Similar structure with an additional fluorine atom.
2-Bromobenzotrifluoride: Lacks the thiol group but has a similar halogenated benzene structure.
2,3,4-Trifluorobenzenethiol: Similar but without the bromine atom.
Uniqueness: 2-Bromo-3,4,6-trifluorobenzenethiol is unique due to the combination of bromine and trifluoromethyl groups on the benzene ring, which imparts distinct chemical properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
Formule moléculaire |
C6H2BrF3S |
|---|---|
Poids moléculaire |
243.05 g/mol |
Nom IUPAC |
2-bromo-3,4,6-trifluorobenzenethiol |
InChI |
InChI=1S/C6H2BrF3S/c7-4-5(10)2(8)1-3(9)6(4)11/h1,11H |
Clé InChI |
OTGHWSXBRMOMMW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)S)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,1'-Biphenyl]-3-yl-5-chloropyridine](/img/structure/B15364300.png)

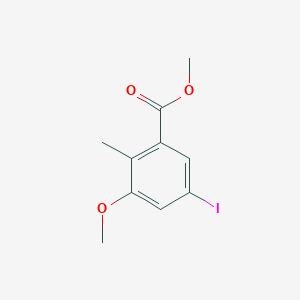
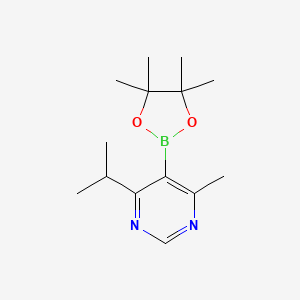
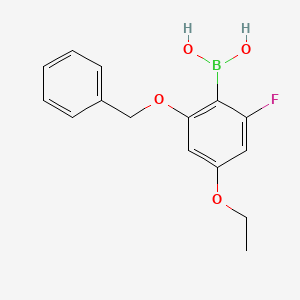
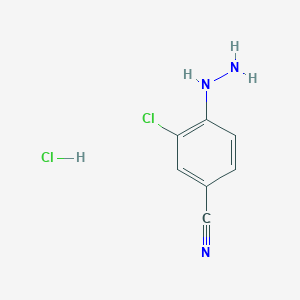
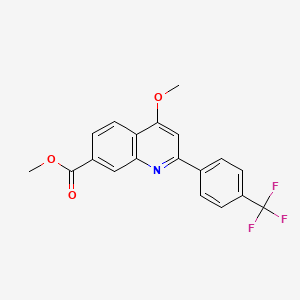

![Ethyl 2-bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15364362.png)
![n-[2-(2-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B15364363.png)
